[2-(2-Chloroanilino)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone
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Overview
Description
2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 2-chloroanilino group and a 3,4-dichlorophenyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 2-chloroacetophenone can react with thiourea under acidic conditions to form the thiazole ring.
Substitution with 2-Chloroanilino Group: The thiazole intermediate is then subjected to a nucleophilic substitution reaction with 2-chloroaniline. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Attachment of the 3,4-Dichlorophenyl Group: The final step involves the introduction of the 3,4-dichlorophenyl group through a Friedel-Crafts acylation reaction. This reaction typically uses an acid chloride derivative of the 3,4-dichlorophenyl group and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group or the aromatic rings. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions may involve amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products
Oxidation: Oxidized derivatives such as sulfoxides or sulfones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for investigating interactions with biological macromolecules such as proteins and nucleic acids. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone is explored for its potential therapeutic properties. Researchers are investigating its efficacy as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific molecular targets in cells makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The thiazole ring and the chloroanilino group are key structural features that facilitate these interactions. The compound may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone: Similar structure but with a single chlorine atom on the phenyl ring.
2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone: Similar structure with a different position of the chlorine atom on the phenyl ring.
2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone: Similar structure with chlorine atoms at different positions on the phenyl ring.
Uniqueness
The uniqueness of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of multiple chlorine atoms enhances its electron-withdrawing properties, affecting its interactions with other molecules and its overall stability.
This detailed overview provides a comprehensive understanding of 2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[2-(2-chloroanilino)-1,3-thiazol-5-yl]-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2OS/c17-10-6-5-9(7-12(10)19)15(22)14-8-20-16(23-14)21-13-4-2-1-3-11(13)18/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOAVHYPOIJRTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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